
N,N'-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. This compound is characterized by the presence of two pyrenemethyl groups attached to the nitrogen atoms of the pyridine-2,6-dicarboxamide core. The pyrene moiety is known for its strong fluorescence properties, making this compound of significant interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid and 2-pyrenemethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated under reflux conditions to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Pyrenequinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学研究应用
N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide primarily involves its interaction with molecular targets through its pyrene moiety. The pyrene groups can intercalate into DNA or interact with proteins, leading to changes in their structure and function. The fluorescence properties of the compound allow for the monitoring of these interactions in real-time. Additionally, the pyridine-2,6-dicarboxamide core can coordinate with metal ions, forming stable complexes that can be used in catalysis and sensing applications.
相似化合物的比较
- N,N’-Bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-Bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
Comparison: N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful in applications requiring fluorescence detection and imaging. In contrast, similar compounds with pyridyl or pyrazine groups may not exhibit the same level of fluorescence, limiting their use in such applications. Additionally, the pyrene groups can enhance the compound’s ability to interact with biological membranes and other hydrophobic environments, making it more versatile in biological and medical research.
属性
CAS 编号 |
628317-56-6 |
|---|---|
分子式 |
C41H27N3O2 |
分子量 |
593.7 g/mol |
IUPAC 名称 |
2-N,6-N-bis(pyren-1-ylmethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C41H27N3O2/c45-40(42-22-30-16-14-28-12-10-24-4-1-6-26-18-20-32(30)38(28)36(24)26)34-8-3-9-35(44-34)41(46)43-23-31-17-15-29-13-11-25-5-2-7-27-19-21-33(31)39(29)37(25)27/h1-21H,22-23H2,(H,42,45)(H,43,46) |
InChI 键 |
MUNQNTGXFAMIIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)C5=NC(=CC=C5)C(=O)NCC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


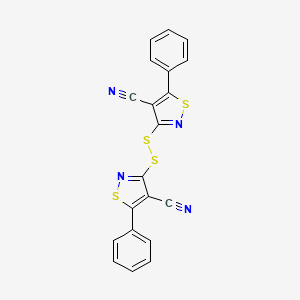
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
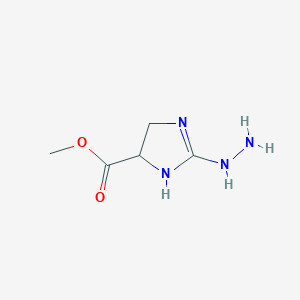
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
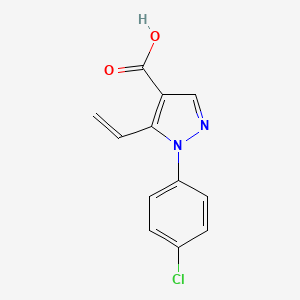

![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
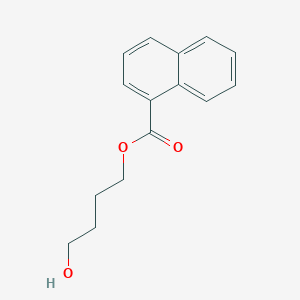
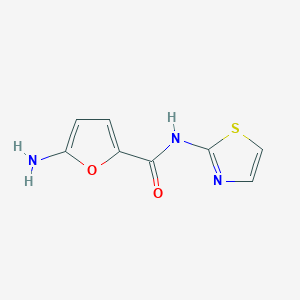


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
